2-Cyclohexylmorpholine

Description

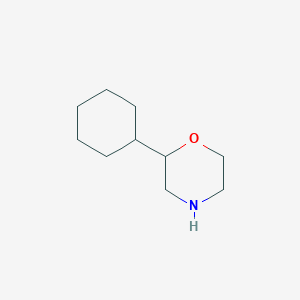

2-Cyclohexylmorpholine is a morpholine derivative characterized by a cyclohexyl substituent attached to the morpholine ring at the 2-position. Its molecular formula is C₁₀H₁₉NO, with an average molecular mass of 169.268 g/mol and a monoisotopic mass of 169.146664 g/mol . The compound is registered under ChemSpider ID 21477 and EINECS number 229-195-2, with alternative systematic names including 4-Cyclohexylmorpholine (reflecting positional isomerism in naming conventions). Its structure combines the six-membered saturated cyclohexyl ring with the morpholine heterocycle, which contains one nitrogen and one oxygen atom.

Properties

IUPAC Name |

2-cyclohexylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFOGVJLXWOPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635198 | |

| Record name | 2-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251196-25-4 | |

| Record name | 2-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Cyclohexylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with ethylene oxide, followed by cyclization to form the morpholine ring. Another method involves the use of cyclohexanone and morpholine in the presence of a catalyst to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

2-Cyclohexylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives .

Substitution reactions involving this compound often occur at the nitrogen atom or the morpholine ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexylmorpholine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases . Additionally, it is used in the development of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Cyclohexylmorpholine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Cyclohexylmorpholine

The primary structural isomer of 2-Cyclohexylmorpholine is 4-Cyclohexylmorpholine, where the cyclohexyl group is attached to the morpholine ring at the 4-position instead of the 2-position. Both isomers share identical molecular formulas (C₁₀H₁₉NO) and masses but differ in steric and electronic properties due to substituent positioning. Positional isomerism can influence:

- Solubility : The 2-substituted derivative may exhibit slightly higher polarity depending on the spatial orientation of the cyclohexyl group.

- Reactivity: Steric hindrance at the 2-position could affect nucleophilic or electrophilic interactions compared to the 4-isomer. No direct pharmacological or synthetic data for these isomers are provided in the evidence, highlighting a gap in comparative studies .

Cyclohexylphenols with Morpholinyl Substituents

Compounds such as 2-(3-hydroxycyclohexyl)phenol derivatives (e.g., those with a 2-(4-morpholinyl)ethyl group) are structurally distinct but share functional group similarities. Key differences include:

- Core Structure: Cyclohexylphenols feature a phenolic ring fused to a cyclohexyl group, whereas this compound lacks the aromatic phenol moiety.

- Substituent Diversity: The morpholinyl group in cyclohexylphenols is often part of a larger side chain (e.g., 2-(4-morpholinyl)ethyl), enabling diverse interactions with biological targets.

Other Morpholine Derivatives

- Tofenamic Acid Analogs : references diphenylamine analogs with structural similarities to morpholine derivatives, though these primarily involve aromatic amine frameworks rather than heterocyclic morpholine cores.

Data Table: Comparative Analysis

Biological Activity

2-Cyclohexylmorpholine is a morpholine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C10H19NO) features a morpholine ring substituted with a cyclohexyl group. This structural modification is significant as it influences the compound's interaction with biological targets. The morpholine moiety is known for its ability to modulate various receptors and enzymes, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Receptor Modulation : The compound has been shown to interact with cannabinoid receptors, particularly CB1 and CB2, which are crucial in the modulation of pain and inflammation. Selective targeting of these receptors may lead to therapeutic effects without the addictive side effects commonly associated with CB1 receptor activation .

- Enzyme Inhibition : Research indicates that morpholine derivatives can inhibit enzymes involved in neurodegenerative diseases. For instance, selective inhibitors targeting LRRK2 kinase have been developed from morpholine scaffolds, showing promise in treating Parkinson's disease .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics amid rising resistance rates.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by modulating inflammatory pathways. This suggests its applicability in treating inflammatory diseases, although further research is necessary to elucidate the specific mechanisms involved.

Neuroprotective Effects

Research into neurodegenerative diseases highlights the potential of this compound as a neuroprotective agent. Its ability to inhibit enzymes like BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1) positions it as a candidate for Alzheimer's disease treatment, where Aβ40 and Aβ42 peptides contribute to neuronal injury .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, morpholine derivatives have been shown to improve motor functions by inhibiting LRRK2 kinase activity. For example, MLi-2, a morpholine-based compound, demonstrated an IC50 of 0.76 nM against LRRK2, indicating high potency .

- Antimicrobial Activity : A study investigating the antimicrobial properties of various morpholine derivatives found that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

- Inflammation Studies : Experimental models assessing the anti-inflammatory effects of morpholine derivatives indicated that compounds like this compound could reduce inflammation markers significantly compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.